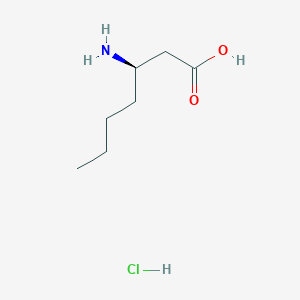

(3R)-3-aminoheptanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

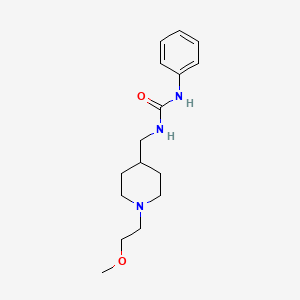

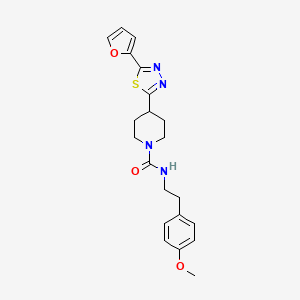

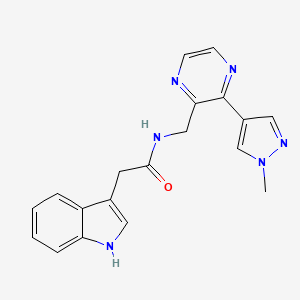

(3R)-3-aminoheptanoic acid hydrochloride is a compound that is part of a class of organic molecules known as amino acids. Specifically, it is a derivative of heptanoic acid, a seven-carbon fatty acid, where the third carbon atom from the acid end is substituted with an amino group. The "3R" designation indicates the stereochemistry of the amino group, meaning it is on the right side in the standard chemical notation. This compound is of interest due to its potential applications in the synthesis of biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related amino acid derivatives can be complex, involving multiple steps to ensure the correct stereochemistry. For example, the synthesis of 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, as described in the first paper, is derived from cycloheptadiene and involves an acylnitroso Diels-Alder reaction . This reaction is a key step in producing enantiomerically pure compounds, which is crucial for the biological activity of amino acids. Although the paper does not directly discuss (3R)-3-aminoheptanoic acid hydrochloride, the methods used could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of amino acid derivatives like (3R)-3-aminoheptanoic acid hydrochloride is characterized by the presence of both an amino group and a carboxylic acid group. The stereochemistry, indicated by the "3R" notation, is an important factor in the molecule's reactivity and interaction with biological systems. The structure analysis would focus on the spatial arrangement of atoms and the configuration of the chiral center at the third carbon atom.

Chemical Reactions Analysis

Amino acid derivatives undergo various chemical reactions, often related to their amino and carboxyl functional groups. For instance, the second paper discusses the optical resolution of a different amino acid derivative, (2RS,3SR)-2-amino-3-chlorobutanoic acid hydrochloride, through preferential crystallization . This process is used to obtain optically pure enantiomers, which is a common challenge in the synthesis of amino acid derivatives. The reactions and processes described for these related compounds provide insights into the types of chemical reactions that (3R)-3-aminoheptanoic acid hydrochloride might undergo, such as crystallization, recrystallization, and treatment with amines to achieve the desired purity and stereochemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3R)-3-aminoheptanoic acid hydrochloride would include its melting point, solubility, and infrared spectrum, similar to the properties discussed for (2RS,3SR)-2-amino-3-chlorobutanoic acid hydrochloride in the second paper . These properties are essential for the characterization of the compound and have implications for its purification and potential applications. The solubility in various solvents, for example, would determine the methods used for its crystallization and isolation.

Wissenschaftliche Forschungsanwendungen

Optical Resolution and Crystallization : Shiraiwa et al. (1997) discussed the optical resolution by preferential crystallization of a related compound, (2RS,3SR)-2-amino-3-chlorobutanoic acid hydrochloride. This process yielded optically pure diastereomers, demonstrating the potential of such compounds in stereochemical applications (Shiraiwa et al., 1997).

Diastereoselective Synthesis : Andrés et al. (2003) conducted a study on the stereodivergent synthesis of enantiopure amino acid derivatives from L-aspartic and L-glutamic acids. They achieved diastereoselective alkylation, indicating the utility of these compounds in the synthesis of complex amino acids (Andrés et al., 2003).

Asymmetric Synthesis of Functionalized β-Amino Acid : Davies and Ichihara (1999) achieved the asymmetric synthesis of a highly functionalized (3R,5R,6R)-3,6-diamino-5-hydroxyheptanoic acid, a key amino acid fragment, highlighting the importance of (3R)-3-aminoheptanoic acid hydrochloride in the synthesis of biologically relevant compounds (Davies & Ichihara, 1999).

Synthesis of Novel Amino Acid Units : Sepe et al. (2010) synthesized diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA), demonstrating the potential of such amino acids in the structural and stereochemical studies of natural residues (Sepe et al., 2010).

Stereoselective Synthesis in Marine Peptides : Jeon et al. (2006) focused on the stereoselective synthesis of a protected derivative of a novel amino acid found in marine peptides, indicating the relevance of (3R)-3-aminoheptanoic acid hydrochloride in marine biochemistry (Jeon et al., 2006).

Applications in Green Chemistry : Hu Xien (2002) discussed the use of green technology in the synthesis of compounds, emphasizing the role of such amino acids in environmentally friendly chemical processes (Hu Xien, 2002).

Role in Hydrophobic and Flexible Structures : Markowska et al. (2021) highlighted the significance of 6-aminohexanoic acid as a hydrophobic, flexible structural element, suggesting similar applications for (3R)-3-aminoheptanoic acid hydrochloride in the synthesis of modified peptides and polyamide fibers (Markowska et al., 2021).

Synthesis of Novel Peptide Constituents : Thoen et al. (2002) synthesized novel amino acid residues found in cyclic depsipeptides, demonstrating the potential of (3R)-3-aminoheptanoic acid hydrochloride in the synthesis of unique peptide structures (Thoen et al., 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3R)-3-aminoheptanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-3-4-6(8)5-7(9)10;/h6H,2-5,8H2,1H3,(H,9,10);1H/t6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLUJWKWWPBXAA-FYZOBXCZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-3-aminoheptanoic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2508704.png)

![3-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2508707.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2508711.png)

![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-thiol](/img/structure/B2508714.png)

![2,2,2-Trifluoro-1-[1-(4-propan-2-ylphenyl)triazol-4-yl]ethanone](/img/structure/B2508717.png)